molecular formula C26H17ClFN3O2S2 B2558807 2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 670273-92-4

2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2558807
CAS RN: 670273-92-4
M. Wt: 522.01
InChI Key: WJEREUTUZQMZTG-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H17ClFN3O2S2 and its molecular weight is 522.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) revealed that analogues of this compound can act as potent inhibitors of human thymidylate synthase and dihydrofolate reductase. This dual inhibitory activity is significant for the development of antifolate drugs.

Molecular Structure and Spectroscopic Analysis

Research by Mary et al. (2020) provided detailed insights into the molecular structure and hydrogen-bonded interactions of a similar compound. The study used FT-IR and FT-Raman spectra for characterization, providing valuable information for drug development processes.

Crystal Structure Analysis

Studies like those by Subasri et al. (2017) and Subasri et al. (2016) focused on the crystal structures of closely related compounds. Understanding these structures is crucial for drug design and predicting pharmacological properties.

Antitumor Activity

Research by Hafez and El-Gazzar (2017) demonstrated the potent antitumor activity of derivatives of this compound. Such findings are essential in the development of new cancer treatments.

Vibrational Spectroscopic Analysis

In a study by Mary et al. (2022), vibrational spectroscopy was used to characterize a similar compound. This provides a deeper understanding of the compound's molecular behavior, which is valuable in drug formulation.

properties

IUPAC Name

2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClFN3O2S2/c27-21-9-5-4-8-19(21)20-14-34-24-23(20)25(33)31(18-6-2-1-3-7-18)26(30-24)35-15-22(32)29-17-12-10-16(28)11-13-17/h1-14H,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEREUTUZQMZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)F)SC=C3C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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